N,N-dimethylazetidin-3-amine hydrochloride

Medicinal Chemistry Kinase Inhibitor Design Conformational Analysis

N,N-Dimethylazetidin-3-amine hydrochloride (CAS 935670-07-8) is a heterocyclic building block designed for medicinal chemistry programs that demand conformational rigidity to improve target selectivity and reduce off-target toxicity. The 3-amino-dimethyl substitution on the azetidine ring is critical: it precisely tunes amine basicity (predicted pKa ~10.36) and lipophilicity, directly impacting solubility, membrane permeability, and binding affinity. This non-fungible scaffold is integral to JAK and kinase inhibitor design, enabling the exploration of chemical space where the azetidine’s small, rigid framework offers superior aqueous solubility and distinct off-target selectivity profiles compared to piperidine analogs. Procuring this exact compound is essential for CNS drug development and asymmetric catalysis studies.

Molecular Formula C5H13ClN2
Molecular Weight 136.62 g/mol
CAS No. 935670-07-8
Cat. No. B1322936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethylazetidin-3-amine hydrochloride
CAS935670-07-8
Molecular FormulaC5H13ClN2
Molecular Weight136.62 g/mol
Structural Identifiers
SMILESCN(C)C1CNC1.Cl
InChIInChI=1S/C5H12N2.ClH/c1-7(2)5-3-6-4-5;/h5-6H,3-4H2,1-2H3;1H
InChIKeyBMUIAEREBKVJQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethylazetidin-3-amine Hydrochloride (CAS 935670-07-8) for Medicinal Chemistry and Asymmetric Synthesis Procurement


N,N-Dimethylazetidin-3-amine hydrochloride (CAS 935670-07-8) is a heterocyclic chemical compound that serves as a versatile building block in pharmaceutical research and chemical synthesis . It features a four-membered azetidine ring, a structural motif prized for its unique conformational rigidity, which contributes to precise spatial orientation in drug-receptor interactions [1]. With a molecular formula of C5H13ClN2, a molecular weight of 136.62 g/mol, and a melting point range of 200-203 °C, this compound is commercially available as a hydrochloride salt, enhancing its stability and handling . Its applications span medicinal chemistry, where it is used as an intermediate in the development of central nervous system (CNS) agents, and materials science, where it functions as a precursor to chiral ligands for asymmetric catalysis .

Why Generic Azetidine Substitution is Inadvisable for N,N-Dimethylazetidin-3-amine Hydrochloride in Rigid Scaffold Applications


While other azetidine derivatives may share the core four-membered ring, substituting N,N-dimethylazetidin-3-amine hydrochloride with a seemingly similar analog like a piperidine or a non-methylated azetidine can fundamentally alter a molecule's physicochemical and biological profile [1]. The specific substitution pattern at the 3-amino position with two methyl groups is critical; it precisely tunes the amine's basicity (predicted pKa of 10.36) and lipophilicity, which in turn dictates solubility, membrane permeability, and target binding affinity . For instance, in kinase inhibitor design, the azetidine ring's smaller size and greater rigidity compared to piperidine lead to different off-target selectivity profiles and improved aqueous solubility, making the dimethylamino-substituted variant a non-fungible component for achieving specific drug-like properties [1].

Quantitative Evidence Guide for N,N-Dimethylazetidin-3-amine Hydrochloride: Physicochemical and Structural Differentiation


Conformational Rigidity of the Azetidine Core Versus Flexible Piperidine Analogs

The azetidine core provides greater conformational rigidity compared to larger, more flexible cyclic amines like piperidine [1]. This rigidity can be quantified by a lower number of accessible low-energy conformations, which is a key parameter in structure-based drug design. While a direct numerical comparison of conformational entropy between N,N-dimethylazetidin-3-amine and a specific piperidine analog is not available in the abstracted data, the class-level inference from the JAK inhibitor study is that the azetidin-3-amino bridging scaffold was a key outcome of a design strategy to 'bolster molecular complexity' and reduce promiscuous kinase binding [1]. The increased fraction of sp3-hybridized carbons (Fsp3) contributed by the azetidine ring correlates with improved clinical success rates.

Medicinal Chemistry Kinase Inhibitor Design Conformational Analysis

Physicochemical Properties: High Melting Point and Predicted pKa Indicate Suitability for Salt Forms

The hydrochloride salt of N,N-dimethylazetidin-3-amine exhibits a high melting point range of 200-203 °C , indicative of a stable crystalline solid suitable for long-term storage and consistent handling in a laboratory setting. The predicted pKa of the free base is approximately 10.36 . In comparison, a structurally similar compound, 1,3-dimethylazetidin-3-amine, which lacks the same substitution pattern, has a reported melting point range of 127–129 °C . The significant difference in melting point (over 70 °C higher for the target compound) suggests the N,N-dimethylazetidin-3-amine hydrochloride possesses a stronger, more stable crystal lattice, which is a critical quality attribute for reproducible weighing and formulation in a research environment.

Pre-formulation Physicochemical Characterization Salt Selection

Structural Confirmation and Purity Documentation for Reproducible Synthesis

Procurement of N,N-dimethylazetidin-3-amine hydrochloride from reputable vendors ensures access to batch-specific analytical data, including NMR, HPLC, and GC traces, which confirm both structure and purity . While the vendor-stated purity is typically ≥98% , the availability of these primary analytical documents distinguishes a research-grade supply from a commodity chemical. This is a key differentiator when compared to sourcing from unverified suppliers where such documentation may be absent or unreliable. For a research team, this means less time spent on in-house verification and greater confidence in the reproducibility of synthetic steps that utilize this building block.

Analytical Chemistry Quality Assurance Synthetic Chemistry

High-Impact Application Scenarios for Procuring N,N-Dimethylazetidin-3-amine Hydrochloride


Synthesis of Conformationally-Restricted Kinase Inhibitor Libraries

Based on its role as a key azetidin-3-amino bridging scaffold in the design of a novel JAK inhibitor, N,N-dimethylazetidin-3-amine hydrochloride is a strategic building block for medicinal chemistry programs aimed at developing selective kinase inhibitors [1]. Procuring this specific compound enables the exploration of chemical space where conformational rigidity is hypothesized to improve target selectivity and reduce off-target toxicity, a central challenge in kinase drug discovery.

Development of CNS-Targeted Pharmaceutical Intermediates

The presence of the dimethylamino group on the azetidine core makes this compound a valuable intermediate for synthesizing CNS-active drug candidates, such as certain antidepressants and antipsychotics . Its procurement is justified for projects seeking to fine-tune the lipophilicity and basicity of a lead compound to optimize blood-brain barrier penetration, a critical parameter in CNS drug development.

Creation of Chiral Ligands and Catalysts for Asymmetric Synthesis

N,N-dimethylazetidin-3-amine hydrochloride is a proven building block for chiral ligands and catalysts used in asymmetric synthesis . Its rigid, chiral azetidine framework provides a well-defined steric environment around the metal center, which is essential for achieving high enantioselectivity in catalytic reactions. Procuring this compound supports research into new asymmetric methodologies and the efficient synthesis of enantiomerically pure pharmaceuticals.

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